Cas no 1398505-07-1 (Methyl 8-Methylquinoline-3-carboxylate)
Methyl 8-Methylquinoline-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Methyl 8-Methylquinoline-3-carboxylate
- 3-Quinolinecarboxylic acid, 8-methyl-, methyl ester
- SY266674
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- MDL: MFCD28141125
- Inchi: 1S/C12H11NO2/c1-8-4-3-5-9-6-10(12(14)15-2)7-13-11(8)9/h3-7H,1-2H3
- InChI Key: JVBFZMFGINGTOA-UHFFFAOYSA-N
- SMILES: O(C([H])([H])[H])C(C1C([H])=NC2=C(C([H])([H])[H])C([H])=C([H])C([H])=C2C=1[H])=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 242
- XLogP3: 2.6
- Topological Polar Surface Area: 39.2
Methyl 8-Methylquinoline-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D780567-1g |
Methyl 8-Methylquinoline-3-carboxylate |
1398505-07-1 | 95% | 1g |
$990 | 2025-02-22 | |
| eNovation Chemicals LLC | D780567-1g |
Methyl 8-Methylquinoline-3-carboxylate |
1398505-07-1 | 95% | 1g |
$990 | 2024-07-19 | |
| eNovation Chemicals LLC | D780567-1g |
Methyl 8-Methylquinoline-3-carboxylate |
1398505-07-1 | 95% | 1g |
$990 | 2025-03-01 |
Methyl 8-Methylquinoline-3-carboxylate Related Literature
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
Additional information on Methyl 8-Methylquinoline-3-carboxylate
Introduction to Methyl 8-Methylquinoline-3-carboxylate (CAS No. 1398505-07-1)
Methyl 8-Methylquinoline-3-carboxylate, with the chemical formula C12H11NO2 and CAS number 1398505-07-1, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This heterocyclic organic compound belongs to the quinoline family, which has garnered considerable attention due to its diverse biological activities and potential therapeutic applications.
The structure of Methyl 8-Methylquinoline-3-carboxylate features a fused benzene and pyridine ring system, with a carboxylate group at the 3-position and a methyl group at the 8-position. This specific arrangement of functional groups contributes to its unique chemical properties and biological interactions. The presence of the carboxylate group enhances its solubility in polar solvents, making it suitable for various biochemical assays and drug formulations.
In recent years, Methyl 8-Methylquinoline-3-carboxylate has been extensively studied for its potential role in developing novel therapeutic agents. Research has highlighted its significance in addressing various neurological disorders, including Alzheimer's disease and Parkinson's disease. The compound's ability to interact with specific enzymes and receptors in the brain makes it a promising candidate for further investigation.
One of the most intriguing aspects of Methyl 8-Methylquinoline-3-carboxylate is its interaction with cytochrome P450 enzymes, which are crucial in drug metabolism. Studies have demonstrated that this compound can modulate the activity of these enzymes, potentially leading to improved drug efficacy and reduced side effects. This finding is particularly relevant in the context of drug-drug interactions, where understanding metabolic pathways is essential for safe and effective medication regimens.
The pharmacological properties of Methyl 8-Methylquinoline-3-carboxylate have also been explored in the context of antimicrobial resistance. Research indicates that this compound exhibits inhibitory effects against certain resistant bacterial strains, making it a valuable asset in the fight against multidrug-resistant pathogens. The mechanism by which it exerts these effects is believed to involve disruption of bacterial cell wall synthesis and membrane integrity.
Furthermore, Methyl 8-Methylquinoline-3-carboxylate has shown promise in anti-inflammatory applications. Chronic inflammation is a hallmark of numerous diseases, including cardiovascular disorders, diabetes, and autoimmune conditions. Studies have suggested that this compound can suppress inflammatory pathways by inhibiting key pro-inflammatory cytokines such as TNF-α and IL-6. This capability positions it as a potential therapeutic agent for managing inflammatory diseases.
The synthesis of Methyl 8-Methylquinoline-3-carboxylate involves multi-step organic reactions, typically starting from readily available quinoline derivatives. Advanced synthetic methodologies have been developed to improve yield and purity, ensuring that the final product meets stringent pharmaceutical standards. These methods often incorporate catalytic processes and green chemistry principles to minimize environmental impact while maximizing efficiency.
In terms of analytical characterization, Methyl 8-Methylquinoline-3-carboxylate is typically analyzed using techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). These methods provide detailed information about the compound's purity, molecular structure, and chemical environment. Such rigorous analytical validation is crucial for ensuring consistency across different batches and applications.
The pharmaceutical industry has taken note of the promising properties of Methyl 8-Methylquinoline-3-carboxylate, leading to several ongoing clinical trials aimed at evaluating its therapeutic potential. These trials focus on various indications, including neurological disorders, infectious diseases, and inflammatory conditions. Preliminary results are encouraging, suggesting that this compound may offer significant benefits when used as part of combination therapy regimens.
Future research directions for Methyl 8-Methylquinoline-3-carboxylate include exploring its role in neuroprotection and cancer therapy. The compound's ability to cross the blood-brain barrier makes it an attractive candidate for treating central nervous system disorders. Additionally, its interaction with DNA repair mechanisms has raised interest in its potential application as an anticancer agent.
The development of novel drug candidates like Methyl 8-Methylquinoline-3-carboxylate relies heavily on interdisciplinary collaboration between chemists, biologists, pharmacologists, and clinicians. This collaborative approach ensures that compounds are not only chemically viable but also biologically active and clinically relevant. As research continues to uncover new applications for this compound, its significance in modern medicine is likely to grow.
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